6-Aminoerythrosin
Overview
Description
6-Aminoerythrosin is a synthetic organic compound with the molecular formula C20H9I4NO5 and a molecular weight of 850.91 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Aminoerythrosin can be synthesized through a multi-step chemical process starting from 4-nitro-1,8-naphthalic anhydride. The synthesis involves nitration, reduction, and iodination reactions under controlled conditions to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the compound is synthesized using continuous flow processes to ensure consistency and high yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Aminoerythrosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are typically carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions involve halogenation or nitration using reagents such as iodine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of iodinated or nitrated derivatives.
Scientific Research Applications
6-Aminoerythrosin is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry for detecting specific ions and molecules.
Biology: Used as a fluorescent probe in biological imaging and cell labeling.
Medicine: Applied in diagnostic assays and as a contrast agent in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-Aminoerythrosin exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to certain enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-Aminoerythrosin is compared with other similar compounds, such as erythrosin B and Acid Red 18, highlighting its uniqueness:
Erythrosin B: Similar in structure but lacks the amino group, resulting in different chemical properties and applications.
Acid Red 18: Another derivative of erythrosin, but with variations in the substitution pattern, leading to distinct reactivity and uses.
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Properties
IUPAC Name |
5-amino-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9I4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-3-6(25)1-2-7(8)19(28)30-20/h1-5,26-27H,25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPSRAAPMXOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)O)I)I)O)I)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9I4NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746299 | |
Record name | 6-Amino-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
850.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-94-9 | |
Record name | 6-Amino-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870703-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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